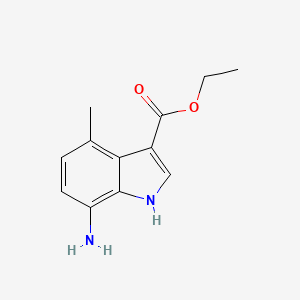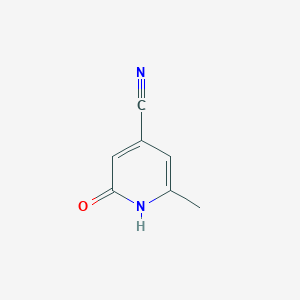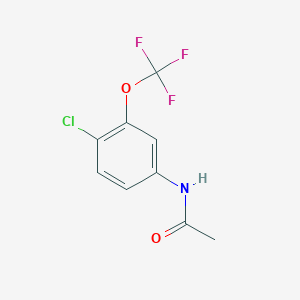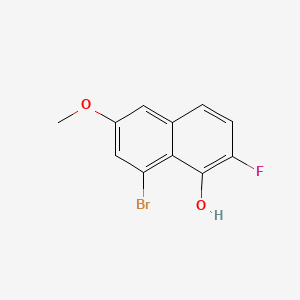
8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol: is an organic compound with the molecular formula C11H8BrFO2 It is a derivative of naphthalen-1-ol, featuring bromine, fluorine, and methoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol typically involves multi-step organic reactions. One common method includes the bromination of 2-fluoro-6-methoxynaphthalen-1-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and fluorine atoms.
Oxidation Reactions: The hydroxyl group in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can be reduced to remove the bromine or fluorine substituents under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Oxidation Products: Ketones or aldehydes derived from the oxidation of the hydroxyl group.
Reduction Products: Dehalogenated derivatives or fully reduced naphthalenes.
Scientific Research Applications
Chemistry: 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in drug discovery. Its unique structure allows for the modification and optimization of pharmacological properties.
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards molecular targets. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
2-Fluoro-6-methoxynaphthalen-1-ol: Lacks the bromine substituent, resulting in different reactivity and properties.
8-Bromo-6-methoxynaphthalen-1-ol: Lacks the fluorine substituent, affecting its chemical behavior.
8-Bromo-2-fluoronaphthalen-1-ol: Lacks the methoxy group, altering its solubility and reactivity.
Uniqueness: 8-Bromo-2-fluoro-6-methoxynaphthalen-1-ol is unique due to the combination of bromine, fluorine, and methoxy substituents on the naphthalen-1-ol core. This combination imparts distinct chemical properties, making it valuable for specific synthetic and research applications.
Properties
Molecular Formula |
C11H8BrFO2 |
|---|---|
Molecular Weight |
271.08 g/mol |
IUPAC Name |
8-bromo-2-fluoro-6-methoxynaphthalen-1-ol |
InChI |
InChI=1S/C11H8BrFO2/c1-15-7-4-6-2-3-9(13)11(14)10(6)8(12)5-7/h2-5,14H,1H3 |
InChI Key |
IVJMXRLNJQJJFY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CC(=C2O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 7-amino-1-oxospiro[4H-isochromene-3,4'-piperidine]-1'-carboxylate](/img/structure/B13667570.png)

![5-(Trifluoromethyl)benzo[b]thiophen-2-amine](/img/structure/B13667580.png)

![1-Chloro-4-[2-(methoxymethoxy)ethyl]benzene](/img/structure/B13667587.png)

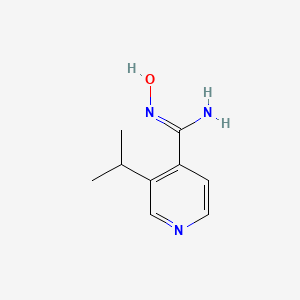

![3-[(tert-Butoxycarbonyl)oxy]benzoic Acid](/img/structure/B13667607.png)
